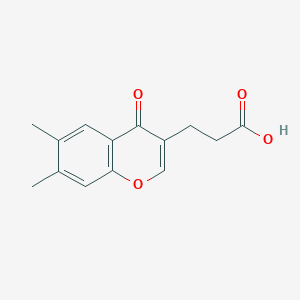![molecular formula C22H29NS4 B14135698 1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole CAS No. 89208-03-7](/img/structure/B14135698.png)
1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with a phenyl group, which is further substituted with two 2-methyl-1,3-dithian-2-yl groups
Méthodes De Préparation
The synthesis of 1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole involves multiple steps, starting with the preparation of the 2-methyl-1,3-dithiane moiety. This can be achieved through the reaction of 1,3-dithiane with methyl iodide in the presence of a base such as sodium hydride. The resulting 2-methyl-1,3-dithiane is then reacted with a suitable phenyl derivative to introduce the phenyl group.
The final step involves the formation of the pyrrole ring, which can be accomplished through a cyclization reaction. This typically involves the use of a suitable catalyst and reaction conditions to promote the formation of the pyrrole ring from the intermediate compounds.
Analyse Des Réactions Chimiques
1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study the interactions of pyrrole-containing molecules with biological targets.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-{2,6-Bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole can be compared with other similar compounds, such as:
1-{2,6-Bis[(2-phenyl-1,3-dithian-2-yl)methyl]phenyl}-1H-pyrrole: This compound features phenyl groups instead of methyl groups on the dithiane moieties, leading to different chemical and biological properties.
2-Methyl-1,3-dithiane: A simpler compound that serves as a building block for more complex molecules, including this compound.
(2-Methyl-1,3-dithian-2-yl)(phenyl)methanone: Another related compound with a different substitution pattern, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
89208-03-7 |
|---|---|
Formule moléculaire |
C22H29NS4 |
Poids moléculaire |
435.7 g/mol |
Nom IUPAC |
1-[2,6-bis[(2-methyl-1,3-dithian-2-yl)methyl]phenyl]pyrrole |
InChI |
InChI=1S/C22H29NS4/c1-21(24-12-6-13-25-21)16-18-8-5-9-19(20(18)23-10-3-4-11-23)17-22(2)26-14-7-15-27-22/h3-5,8-11H,6-7,12-17H2,1-2H3 |
Clé InChI |
WYWZNFKOQSEICP-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCCS1)CC2=C(C(=CC=C2)CC3(SCCCS3)C)N4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14135645.png)


![1-[1-(2-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B14135671.png)
![6-tert-butyl-3-(methylsulfanyl)-4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-1,2,4-triazin-5(4H)-one](/img/structure/B14135679.png)
![5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14135684.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B14135692.png)




![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
